
Irium
Overview
Description
Iridium (Ir), a transition metal in Group 9 of the periodic table , is renowned for its exceptional density (22.56 g/cm³), high melting point (2446°C), and resistance to corrosion . It is one of the rarest elements in Earth’s crust, often found in alloys with platinum and osmium. Key applications include:
- Catalysis: Iridium complexes are pivotal in hydrogenation and oxidation reactions .
- Electronics: Used in spark plugs, electrical contacts, and OLEDs due to its stability .
- Medical Devices: Radioisotopes like Ir-192 are employed in cancer brachytherapy . Iridium exhibits oxidation states ranging from -3 to +9, with +3 and +4 being most common . Notably, Ir⁹⁺ compounds represent the highest confirmed oxidation state of any element .
Scientific Research Applications
Iridium Complexes in Cancer Treatment
Cytotoxicity and Anticancer Properties
Iridium(III) complexes have garnered attention for their potential as anticancer agents. A comprehensive dataset has been compiled detailing the cytotoxic effects of 803 iridium complexes against 127 different cell lines. This dataset includes 2,694 experimental cytotoxicity values, which provide insights into the structure-property relationships crucial for developing effective therapeutic agents. Notably, the complexes exhibit a range of cytotoxicities, with some demonstrating high selectivity towards cancer cells while maintaining low toxicity towards normal cells .
Mechanism of Action
Research indicates that certain iridium complexes induce apoptosis in cancer cells by increasing mitochondrial production of reactive oxygen species (ROS). For instance, a specific iridium complex was found to selectively trigger apoptosis in HeLa cells through this mechanism . The ability to fine-tune these complexes through ligand variations enhances their therapeutic potential.
Case Study: Photodynamic Therapy
Iridium complexes are also being investigated for their role in photodynamic therapy (PDT), where they act as photosensitizers that generate cytotoxic singlet oxygen upon light activation. The design of these complexes aims to achieve high selectivity indexes—low toxicity in the absence of light and high toxicity when irradiated .
Catalytic Applications
Photocatalysis
Iridium complexes serve as effective photocatalysts in various organic transformations and hydrogen evolution reactions. Their unique properties allow them to facilitate chemical reactions under light irradiation efficiently. For example, iridium-based catalysts have been employed to improve reaction rates and selectivity in synthetic chemistry .
Green Hydrogen Production
Recent advancements have highlighted a method that significantly reduces the amount of iridium required for hydrogen production by 95% without compromising efficiency. By combining manganese with iridium, researchers have maintained high hydrogen production rates while minimizing the use of this rare metal . This innovation is pivotal for sustainable energy solutions as it addresses the scarcity of iridium while promoting green hydrogen production.
Emerging Technologies
Machine Learning and Data-Driven Approaches
The exploration of iridium complexes is increasingly supported by machine learning techniques that predict their properties and optimize their designs for specific applications. This data-driven approach accelerates the discovery of new compounds with desired characteristics for biological or catalytic applications .
Summary Table: Applications of Iridium Compounds
Application Area | Description | Key Findings/Insights |
---|---|---|
Cancer Treatment | Anticancer agents with varying cytotoxicity against different cell lines | High selectivity towards cancer cells; induces apoptosis via ROS production |
Photodynamic Therapy | Photosensitizers generating reactive oxygen species upon light activation | Requires optimization for selectivity indexes |
Photocatalysis | Catalysts for organic transformations and hydrogen evolution reactions | Effective under light; enhances reaction rates |
Green Hydrogen Production | Reduces iridium usage by combining with manganese for sustainable hydrogen production | Maintains efficiency with significantly lower iridium requirements |
Data-Driven Research | Utilizes machine learning to predict properties and optimize designs | Accelerates discovery of new compounds tailored for specific applications |
Q & A
Basic Research Questions
Q. How do I formulate a research question on Irium that addresses a gap in current scientific knowledge?
A robust research question must be specific, measurable, and aligned with unresolved issues in this compound studies. Start by reviewing literature to identify understudied properties (e.g., catalytic behavior, electronic configurations) or conflicting findings (e.g., discrepancies in thermodynamic stability). Refine the question using frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to ensure methodological rigor . For example: "How does the coordination geometry of this compound in [specific compound] influence its redox activity under varying pH conditions?" This question is narrow, testable via spectroscopy, and addresses mechanistic gaps .
Q. What strategies are effective for designing experiments to investigate this compound’s chemical reactivity?
Begin by defining variables (e.g., temperature, solvent polarity) and controls (e.g., inert atmosphere to prevent oxidation). Use a combination of primary data (lab-based kinetic studies) and secondary data (crystallographic databases) to triangulate findings . For instance, thermogravimetric analysis (TGA) paired with DFT calculations can elucidate decomposition pathways. Ensure feasibility by aligning methods with available resources and safety protocols .
Q. How can I conduct a systematic literature review to contextualize this compound’s role in coordination chemistry?
Adopt a structured approach:
- Use databases like SciFinder and Web of Science with keywords: "this compound AND ligand design," "this compound AND catalytic mechanisms."
- Filter studies by publication date (last 10 years) and impact factor to prioritize high-quality sources.
- Map trends using tables comparing synthesis methods, ligand types, and reported outcomes (e.g., catalytic efficiency, stability). This highlights gaps, such as limited studies on this compound’s photochemical properties .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported data on this compound’s thermodynamic stability?
Contradictions often arise from methodological differences (e.g., calorimetry vs. computational models). To address this:
- Replicate experiments under standardized conditions (e.g., control humidity levels).
- Perform sensitivity analyses to identify variables causing divergence (e.g., impurity levels in samples).
- Use meta-analysis to statistically aggregate data from multiple studies, highlighting outliers and consensus values . Document limitations transparently, such as assumptions in computational models .
Q. What advanced techniques validate this compound’s electronic structure in novel complexes?
Combine spectroscopic and computational methods:
- X-ray absorption spectroscopy (XAS) to probe oxidation states.
- Multireference CASSCF calculations to model electron correlation effects in open-shell systems.
- Compare results with crystallographic data (bond lengths, angles) to verify consistency. Discrepancies may indicate overlooked relativistic effects, requiring adjusted theoretical frameworks .
Q. How can interdisciplinary approaches enhance understanding of this compound’s bioinorganic applications?
Integrate methods from biochemistry, materials science, and computational chemistry:
- Use molecular dynamics simulations to predict this compound-protein binding affinities.
- Validate with in vitro assays (e.g., fluorescence quenching to study metalloenzyme mimicry).
- Collaborate with toxicology experts to assess biocompatibility, ensuring ethical and practical relevance .
Q. What methodologies ensure reproducibility in studies of this compound-based catalysts?
- Document synthesis protocols in detail (e.g., precursor purity, reaction time).
- Share raw data and code for computational models via repositories like Zenodo.
- Use round-robin tests where multiple labs replicate experiments to identify systemic errors.
- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management .
Q. Methodological Considerations
Q. How do I statistically analyze datasets from this compound experiments with non-normal distributions?
- Apply non-parametric tests (e.g., Mann-Whitney U for comparing catalytic yields).
- Use bootstrapping to estimate confidence intervals for median values.
- Visualize data with box plots or kernel density estimates to highlight skewness and outliers .
Q. What ethical guidelines govern the use of this compound in environmentally focused research?
- Assess environmental impact via life-cycle analysis (LCA) of synthesis routes.
- Follow institutional review board (IRB) protocols for studies involving bioaccumulation.
- Disclose funding sources and potential conflicts of interest in publications .
Q. Tables for Key Methodological Comparisons
Technique | Application to this compound | Strengths | Limitations |
---|---|---|---|
X-ray diffraction (XRD) | Crystal structure determination | High precision for bond parameters | Requires high-quality single crystals |
Cyclic voltammetry (CV) | Redox behavior analysis | Real-time kinetic data | Sensitive to electrolyte impurities |
DFT calculations | Electronic structure modeling | Cost-effective for complex systems | Relies on approximation methods |
Comparison with Similar Compounds
Comparison with Similar Compounds
Platinum Group Metals (PGMs)
Iridium belongs to the platinum group metals (PGMs), which include ruthenium (Ru), rhodium (Rh), palladium (Pd), osmium (Os), and platinum (Pt). Key comparative properties are summarized below:
Key Observations :
- Density : Os is marginally denser than Ir, but Ir alloys are more corrosion-resistant .
- Oxidation States : Ir’s +9 state is unique, enabling specialized redox chemistry .
- Catalysis : Ir outperforms Ru in asymmetric hydrogenation but is less cost-effective than Pt .
Complexes and Coordination Chemistry
Iridium complexes are compared with Ru and Rh counterparts below:
Iridium Complexes
- Structure : BIAN-type ligands stabilize Ir(III) and Ir(IV) centers, enabling redox-active catalysis .
- Applications : Used in OLEDs (e.g., Ir(ppy)₃) and water-splitting catalysts .
- Stability : IrCl₆³⁻ retains structure in acidic media, unlike RuCl₆³⁻ .
Ruthenium Complexes
- Structure : Polypyridyl ligands (e.g., [Ru(bpy)₃]²⁺) dominate photochemical applications .
- Applications : Dye-sensitized solar cells (DSSCs) and anticancer agents .
Rhodium Complexes
- Structure : Rh(I) complexes (e.g., Wilkinson’s catalyst) are pivotal in hydrogenation .
- Limitations : Rh is less thermally stable than Ir in high-temperature catalysis .
Alloy Systems
Notable Example: Pt-Ir alloys (10% Ir) are standard in international kilogram prototypes due to inertness .
Research Findings and Industrial Relevance
- Catalysis : Ir complexes achieve 95% enantiomeric excess in asymmetric hydrogenation, surpassing Ru and Rh .
- Thermal Stability : IrO₂ electrodes outperform RuO₂ in acidic electrolyzers, with 10,000-hour lifespans .
- Cost : Ir’s scarcity (0.001 ppm in crust) limits large-scale use compared to Pt (0.005 ppm) .
Properties
Molecular Formula |
C12H25O4S- |
---|---|
Molecular Weight |
265.39 g/mol |
IUPAC Name |
dodecyl sulfate |
InChI |
InChI=1S/C12H26O4S/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15/h2-12H2,1H3,(H,13,14,15)/p-1 |
InChI Key |
MOTZDAYCYVMXPC-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCOS(=O)(=O)[O-] |
Canonical SMILES |
CCCCCCCCCCCCOS(=O)(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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